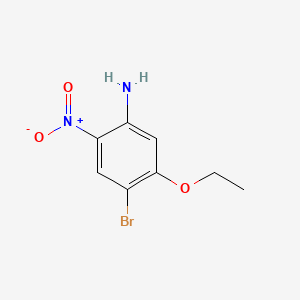

4-Bromo-5-ethoxy-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

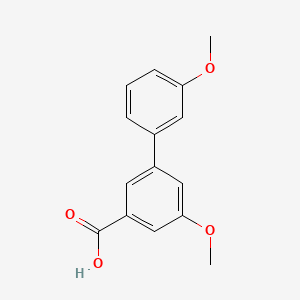

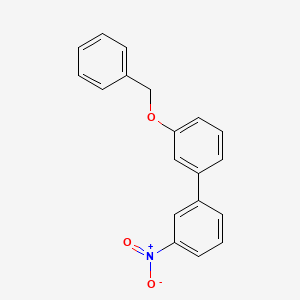

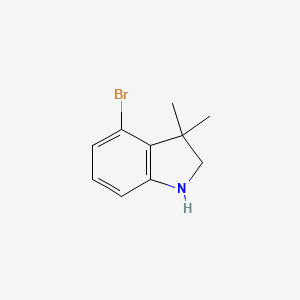

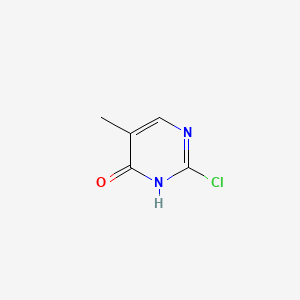

“4-Bromo-5-ethoxy-2-nitroaniline” is a chemical compound with the molecular formula C8H9BrN2O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “this compound” involves multistep processes . The direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C8H9BrN2O3/c1-2-14-8-4-6 (10)7 (11 (12)13)3-5 (8)9/h3-4H,2,10H2,1H3 . The molecular weight of the compound is 261.08 g/mol . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include nitration, conversion from the nitro group to an amine, and bromination . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .Physical and Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 317.18 g/mol . The compound has a XLogP3-AA value of 4.6, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis of Acylamino Acid Anilides

4-Bromo-5-ethoxy-2-nitroaniline has been involved in research studying the synthesis of acylamino acid anilides. A study by Chen and Benoiton (1978) explored the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for coupling acyl-L-amino acids with aniline and p-nitroaniline. This process resulted in optically pure anlides, although partial racemization occurred in some cases. The study provides insights into the reaction mechanisms and the potential use of this compound in the synthesis of specific anilides (Chen & Benoiton, 1978).

Nitration of Pyridine Derivatives

In the field of organic chemistry, Hertog, Kolder, and Combe (2010) investigated the nitration of pyridine derivatives, including compounds with bromine and ethoxy groups. Their research showed that the presence of a bromine atom or an ethoxy group, like in this compound, does not significantly influence the course of nitration reactions. This study contributes to understanding the chemical behavior of bromo- and ethoxy-substituted nitro compounds (Hertog, Kolder, & Combe, 2010).

Phase Equilibria and Crystallization Studies

Reddi et al. (2012) conducted phase equilibria and crystallization studies on the urea-4-bromo-2-nitroaniline system. They examined the miscibility gap and the formation of eutectics and monotectics in this system, providing valuable data on the thermal and microstructural properties of mixtures involving compounds like this compound (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Liquid-Crystalline Properties

Okamoto, Murai, and Takenaka (1997) studied the liquid-crystalline properties of alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, including bromo and nitro substituted compounds, which are structurally related to this compound. Their findings on the smectic A phase and the impact of various substituents on liquid-crystalline behavior can be relevant for understanding similar compounds (Okamoto, Murai, & Takenaka, 1997).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that nitro compounds like this one often interact with various biological targets through electrophilic aromatic substitution .

Mode of Action

The mode of action of 4-Bromo-5-ethoxy-2-nitroaniline involves a series of reactions. The process starts with nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group plays a crucial role in directing these reactions .

Biochemical Pathways

It’s known that nitro compounds can participate in various biochemical reactions, including intramolecular palladium-catalysed aryl amination reactions to produce benzimidazoles .

Result of Action

The compound’s nitro group is known to undergo a series of reactions, leading to various products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of acid can lead to the formation of anilinium ion, which acts as a deactivator and a meta director . Additionally, safety data suggests that exposure to mist, gas, or vapors of the compound should be avoided .

Propiedades

IUPAC Name |

4-bromo-5-ethoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUYPQXQCGVAFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681481 |

Source

|

| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-59-9 |

Source

|

| Record name | 4-Bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)

![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)